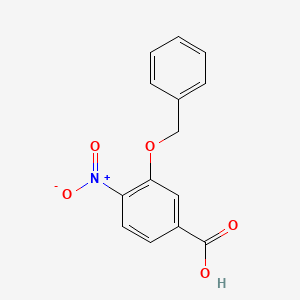

3-(Benzyloxy)-4-nitrobenzoic acid

Description

The exact mass of the compound 3-(Benzyloxy)-4-nitrobenzenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Benzyloxy)-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-12(15(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHGQAXYDLCNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626307 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-29-9 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)-4-nitrobenzenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzyloxy)-4-nitrobenzoic acid synthesis from 3-hydroxy-4-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid from 3-hydroxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 3-(benzyloxy)-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical process parameters that ensure a high-yield, high-purity outcome. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development.

Introduction: Strategic Importance of 3-(Benzyloxy)-4-nitrobenzoic Acid

3-(Benzyloxy)-4-nitrobenzoic acid serves as a crucial building block in the multi-step synthesis of a variety of target molecules in drug discovery. Its utility lies in the strategic placement of the benzyloxy and nitro functionalities. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic steps via catalytic hydrogenation. This same hydrogenation step simultaneously reduces the nitro group to an amine, opening up a vast array of subsequent chemical transformations, such as amide bond formation or diazotization. The carboxylic acid moiety provides a handle for further modifications, including esterification or conversion to an acid chloride.

The Williamson Ether Synthesis: A Mechanistic Perspective

The conversion of 3-hydroxy-4-nitrobenzoic acid to its benzyloxy derivative is a classic example of the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

2.1. Deprotonation: The Critical First Step

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzoic acid. A suitable base is required for this step. While stronger bases like sodium hydride could be used, they are often overkill for this substrate and can lead to side reactions. Inorganic bases such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are generally preferred for their moderate basicity, ease of handling, and excellent performance in polar aprotic solvents. The carbonate anion deprotonates the phenol, which has a pKa of approximately 8-10, to generate the more nucleophilic phenoxide.

2.2. The S(_N)2 Displacement

The resulting phenoxide ion then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. Bromide is an excellent leaving group, facilitating the displacement and formation of the new carbon-oxygen bond, yielding the desired ether product. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation (K

Experimental Protocol

This protocol is a robust and scalable method for the synthesis of 3-(benzyloxy)-4-nitrobenzoic acid.

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-hydroxy-4-nitrobenzoic acid | 183.12 | 10.0 g | 0.0546 | 1.0 |

| Potassium Carbonate (K(_2)CO(_3)) | 138.21 | 11.3 g | 0.0818 | 1.5 |

| Benzyl Bromide (BnBr) | 171.04 | 10.3 g (7.1 mL) | 0.0602 | 1.1 |

| Dimethylformamide (DMF) | - | 100 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Hexanes | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-nitrobenzoic acid (10.0 g, 0.0546 mol), potassium carbonate (11.3 g, 0.0818 mol), and dimethylformamide (100 mL).

-

Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. To the resulting suspension, add benzyl bromide (7.1 mL, 0.0602 mol) dropwise via syringe over 5 minutes.

-

Reaction Progression: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. A precipitate will form.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 3-(benzyloxy)-4-nitrobenzoic acid as a pale yellow solid.

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by

H NMR,

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-(benzyloxy)-4-nitrobenzoic acid.

Caption: Workflow for the synthesis of 3-(benzyloxy)-4-nitrobenzoic acid.

Process Considerations and Troubleshooting

-

Choice of Base: While potassium carbonate is effective, cesium carbonate can sometimes lead to faster reaction times due to the increased solubility of the cesium phenoxide in organic solvents.

-

Solvent Purity: The use of anhydrous DMF is recommended to prevent any side reactions involving water.

-

Temperature Control: Maintaining the reaction temperature at 60 °C is optimal. Higher temperatures may lead to decomposition of the product and the formation of impurities.

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after 6 hours, an additional portion of benzyl bromide (0.1 equivalents) can be added, and the reaction can be stirred for another 1-2 hours.

-

Purification: Proper recrystallization is key to obtaining a high-purity final product. Ensure the crude solid is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals.

Safety Precautions

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.

-

Acid Handling: Concentrated acids should be handled with extreme care. Always add acid to water, never the other way around.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route to 3-(benzyloxy)-4-nitrobenzoic acid from 3-hydroxy-4-nitrobenzoic acid. By carefully controlling the reaction parameters, particularly the choice of base, solvent, and temperature, high yields of the desired product can be consistently achieved. This guide offers a comprehensive framework for researchers to successfully perform this important transformation in a laboratory setting.

References

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

3-(Benzyloxy)-4-nitrobenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Benzyloxy)-4-nitrobenzoic acid, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for its successful synthesis, characterization, and application.

Core Compound Identity and Properties

A critical starting point for any experimental work is the accurate determination of the compound's fundamental properties. These are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₁NO₅ | Deduced from Methyl 3-(benzyloxy)-4-nitrobenzoate[1] |

| Molecular Weight | 273.24 g/mol | Calculated from Molecular Formula |

| IUPAC Name | 3-(Benzyloxy)-4-nitrobenzoic acid | IUPAC Nomenclature |

| Appearance | Expected to be a solid | General property of similar aromatic acids |

Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid: A Strategic Approach

The synthesis of 3-(Benzyloxy)-4-nitrobenzoic acid can be approached through a logical sequence of reactions, starting from readily available precursors. The most common and reliable method involves the benzylation of 3-hydroxy-4-nitrobenzoic acid. An alternative route is the hydrolysis of its corresponding methyl ester.

Recommended Synthetic Pathway: Williamson Ether Synthesis

The preferred method for preparing 3-(Benzyloxy)-4-nitrobenzoic acid is via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-4-nitrobenzoic acid to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 3-(Benzyloxy)-4-nitrobenzoic acid.

Experimental Protocol: Benzylation of 3-hydroxy-4-nitrobenzoic acid

This protocol is based on established Williamson ether synthesis procedures.[2]

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 equivalent) in anhydrous DMF (5-10 mL per mmol of the starting material).

-

Deprotonation: To the stirred solution, add potassium carbonate (2.0 equivalents) or cautiously add sodium hydride (1.1 equivalents) in portions at 0 °C. The choice of base is critical; K₂CO₃ is a milder and safer option for this substrate.

-

Alkylation: To the resulting phenoxide solution, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(Benzyloxy)-4-nitrobenzoic acid.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Base: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without causing significant side reactions. The acidity of the carboxylic acid group means it will also be deprotonated, but the resulting carboxylate is a much weaker nucleophile than the phenoxide.

-

Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen, especially when using a strong base like NaH.

Alternative Synthetic Route: Hydrolysis of Methyl 3-(benzyloxy)-4-nitrobenzoate

An alternative pathway involves the hydrolysis of the corresponding methyl ester, Methyl 3-(benzyloxy)-4-nitrobenzoate (CAS 209528-69-8).[1] This method is particularly useful if the methyl ester is more readily available.

Diagram of the Hydrolysis Workflow

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Saponification of the Methyl Ester

This protocol is adapted from standard procedures for the hydrolysis of esters.[3]

Materials:

-

Methyl 3-(benzyloxy)-4-nitrobenzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: Dissolve Methyl 3-(benzyloxy)-4-nitrobenzoate (1.0 equivalent) in a mixture of methanol and water in a round-bottom flask.

-

Hydrolysis: Add a solution of NaOH (2.0 equivalents) in water to the flask.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Precipitation: Dilute the remaining aqueous solution with water and acidify with dilute HCl until the product precipitates.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize if necessary.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(Benzyloxy)-4-nitrobenzoic acid.

Spectroscopic Data

While specific spectra for 3-(Benzyloxy)-4-nitrobenzoic acid are not widely published, the expected spectral features can be reliably predicted based on its functional groups.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzoic acid ring will exhibit a specific splitting pattern depending on their coupling constants. The five protons of the benzyl group will typically appear as a multiplet around δ 7.3-7.5 ppm.

-

Benzylic Protons: A characteristic singlet for the -CH₂- protons of the benzyl group is expected around δ 5.2 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift (δ > 165 ppm).

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).

-

Benzylic Carbon: The -CH₂- carbon of the benzyl group is expected around δ 70 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band from the carboxylic acid O-H group will be observed in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group will be present around 1700 cm⁻¹.[4]

-

N-O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[4]

-

C-O Stretch: An absorption corresponding to the aryl-ether C-O stretch will be present.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Fragmentation: A prominent peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), is a characteristic fragmentation pattern for compounds containing a benzyl group.[5][6] Another expected fragmentation is the loss of the carboxylic acid group.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of trifluoroacetic acid) can be used.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Safety and Handling

As with all nitroaromatic compounds, 3-(Benzyloxy)-4-nitrobenzoic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Applications in Research and Development

3-(Benzyloxy)-4-nitrobenzoic acid is a versatile intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The benzyl group is a common protecting group for hydroxyl functionalities and can be removed under various conditions. These properties make it a valuable building block in the development of pharmaceuticals and other fine chemicals.

References

- Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?

- Enhanced Infrared ATR Spectra of o-, m-, and p-Nitrobenzoic Acid with Ag Films. (n.d.). Applied Spectroscopy, 45(4), 654-658.

- ChemWhat. (n.d.). 3-BENZYLOXY-4-METHOXY-6-NITRO-BENZOIC ACID CAS#: 61948-83-2.

- ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.

- ChemicalBook. (n.d.). 2-Nitrobenzoic acid(552-16-9)IR1.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.

- ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) IR Spectrum.

- PubChem. (n.d.). Methyl 3-(benzyloxy)-4-nitrobenzoate.

- PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.

- PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid.

- ChemicalBook. (n.d.). 61948-83-2(3-BENZYLOXY-4-METHOXY-6-NITRO-BENZOIC ACID) Product Description.

- LookChem. (n.d.). benzyl 3-hydroxy-4-nitrobenzoate.

- Chemsrc. (2025, September 7). CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (2023, April 27). 3-BENZYLOXY-4-METHOXY-6-NITRO-BENZOIC ACID | 61948-83-2.

- National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2).

- IB Chemistry Tutor. (n.d.). Why might an organic compound show a peak at m/z 77 in mass spectrometry?

- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

- Google Patents. (n.d.). CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.

- ChemicalBook. (n.d.). 3-Hydroxy-4-nitrobenzoic acid(619-14-7) 1H NMR spectrum.

- MassBank. (2008, October 21). Benzyl alcohol.

- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.

- BLD Pharm. (n.d.). 619-14-7|3-Hydroxy-4-nitrobenzoic acid.

- Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates.

- ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.

- ChemConnections. (n.d.). Information from Mass Spectrometry.

- PubChem. (n.d.). 4-(Benzyloxy)-3-nitrobenzaldehyde.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.

- PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

Sources

- 1. Methyl 3-(benzyloxy)-4-nitrobenzoate | C15H13NO5 | CID 15054012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. brainly.com [brainly.com]

- 5. tutorchase.com [tutorchase.com]

- 6. chemconnections.org [chemconnections.org]

solubility of 3-(Benzyloxy)-4-nitrobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)-4-nitrobenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Benzyloxy)-4-nitrobenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Given the critical role of solubility in drug development—influencing everything from reaction kinetics and purification to formulation and bioavailability—a thorough understanding of this property is paramount. This document synthesizes theoretical principles, predictive analysis based on analogous structures, and a detailed, field-proven experimental protocol for accurate solubility determination. We delve into the physicochemical causality behind the solubility of this molecule, examining the interplay of its constituent functional groups—the carboxylic acid, the benzyloxy moiety, and the nitro group—with a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists seeking to optimize processes involving 3-(Benzyloxy)-4-nitrobenzoic acid.

Introduction to 3-(Benzyloxy)-4-nitrobenzoic Acid

Chemical Structure and Physicochemical Properties

3-(Benzyloxy)-4-nitrobenzoic acid is an aromatic carboxylic acid characterized by a multi-functionalized benzene ring. Its structure dictates its physical and chemical behavior, including its solubility profile.

-

Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens)[1]. This group is the primary driver of its acidic nature and its potential for solubility in polar and basic solvents.

-

Nitro Group (-NO₂): A strongly polar and electron-withdrawing group. It enhances the overall polarity of the molecule but does not participate in hydrogen bonding as a donor. Its presence can influence interactions with polar aprotic solvents.

-

Benzyloxy Group (-OCH₂C₆H₅): This is a bulky, largely nonpolar (hydrophobic) group. It significantly increases the molecule's size and nonpolar surface area, which tends to decrease solubility in highly polar solvents like water but can improve solubility in less-polar organic solvents such as ethers and aromatic hydrocarbons[2][3].

The interplay between the polar carboxylic acid/nitro groups and the nonpolar benzyloxy group creates a complex solubility profile that requires careful solvent selection.

The Critical Role of Solubility in Pharmaceutical Sciences

For any compound in the drug development pipeline, solubility is a cornerstone property that dictates its success and applicability.

-

Synthesis and Purification: Efficient reactions often require all reactants to be in the same phase. The solubility of 3-(Benzyloxy)-4-nitrobenzoic acid in reaction solvents will affect reaction rates and yields. Furthermore, purification techniques like crystallization are fundamentally dependent on differential solubility in a given solvent system at varying temperatures[4][5].

-

Formulation and Bioavailability: For a compound to be developed into an oral therapeutic, it must first dissolve in the gastrointestinal tract before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability.

-

Analytical Characterization: Techniques such as HPLC and NMR spectroscopy require the analyte to be dissolved in a suitable solvent for analysis[6].

Theoretical Principles and Predictive Solubility Analysis

The principle of "like dissolves like" is the guiding tenet for predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile[6][7].

dot

Caption: Molecular structure's influence on solvent interaction.

Predictive Solubility Profile

Table 1: Predicted Solubility of 3-(Benzyloxy)-4-nitrobenzoic Acid in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The alcohol can hydrogen bond effectively with both the carboxylic acid and nitro groups, overcoming the nonpolar benzyloxy group. Studies on 3-nitrobenzoic acid show very high solubility in methanol[8]. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen bonding solvent. Its slightly larger alkyl chain may offer slightly better interaction with the benzyloxy group[8]. |

| Isopropanol | Polar Protic | Medium to High | The bulkier alkyl group may slightly decrease its efficiency in solvating the polar groups compared to methanol or ethanol. Recrystallization of a similar compound from isopropanol suggests moderate solubility at room temperature and high solubility when heated[4]. |

| Acetone | Polar Aprotic | Medium to High | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton and engage in dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Medium | Acetonitrile is polar, but less effective at hydrogen bonding than alcohols or acetone. Data for 3-nitrobenzoic acid shows good, but not the highest, solubility in acetonitrile[8]. |

| Ethyl Acetate | Moderately Polar | Medium | Offers a balance of polar (ester) and nonpolar (ethyl) character, which should effectively solvate the different parts of the molecule. It is a good solvent for many nitrobenzoic acids[8]. |

| Dichloromethane (DCM) | Moderately Polar | Low to Medium | DCM is a weakly polar solvent. It may dissolve the compound to some extent, but is unlikely to be a highly effective solvent. |

| Toluene | Nonpolar | Low | The nonpolar aromatic ring of toluene will interact favorably with the benzyloxy group, but it is a poor solvent for the highly polar carboxylic acid and nitro groups[8]. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane cannot effectively solvate the polar functional groups, leading to negligible solubility. |

| Water | Polar Protic | Very Low / Insoluble | While the carboxylic acid group is polar, the large, hydrophobic benzyloxy and phenyl groups dominate, making the molecule largely insoluble in water at neutral pH[1][3]. |

| 5% Aq. NaHCO₃ | Aqueous Basic | Soluble | The compound will be deprotonated by the weak base to form its highly polar and water-soluble sodium carboxylate salt, a classic test for carboxylic acids[10]. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of crystalline 3-(Benzyloxy)-4-nitrobenzoic acid (e.g., ~20-50 mg) to a 4 mL glass vial. Causality: Using a clear excess ensures that the resulting solution is truly saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for 24-48 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter (ensure it's compatible with the organic solvent, e.g., PTFE). Discard the first few drops and then dispense the clear, filtered solution into a clean, tared vial. Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification (Gravimetric Method):

-

a. Weigh the vial containing the filtered saturated solution.

-

b. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant dry weight of the dissolved solid is achieved.

-

c. Weigh the vial again to determine the mass of the dissolved solid.

-

d. Calculate solubility in g/L or mg/mL.

-

-

Quantification (UV-Vis Spectroscopy - Alternative):

-

a. Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.

-

b. Analyze Sample: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

c. Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration. Account for the dilution factor to find the original concentration in the saturated solution.

-

dot

Caption: Experimental workflow for the isothermal shake-flask method.

Conclusion

The solubility of 3-(Benzyloxy)-4-nitrobenzoic acid is governed by a delicate balance between its polar, hydrogen-bonding functional groups and its large, nonpolar benzyloxy moiety. Predictive analysis suggests high solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic and moderately polar solvents like acetone and ethyl acetate, and poor solubility in nonpolar solvents like hexane. Its solubility is expected to be significantly enhanced in aqueous basic solutions due to salt formation. For definitive quantitative data, the isothermal shake-flask method provides a robust and reliable experimental framework. Understanding and accurately measuring this key physicochemical property is an indispensable step in the rational design of synthesis, purification, and formulation protocols for this and similar molecules in the pharmaceutical sciences.

References

-

PrepChem. (n.d.). Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid. PrepChem.com. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Carboxylic Acids. (n.d.). University of Technology. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

-

Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

Sources

- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. medical.mu.edu.iq [medical.mu.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 3-(Benzyloxy)-4-nitrobenzoic Acid: Physicochemical Properties and Synthetic Protocol

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-4-nitrobenzoic acid, a key chemical intermediate in various research and development applications. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues to provide a robust profile of its expected physicochemical properties. Furthermore, a detailed, field-proven synthetic protocol and characterization workflow are presented to enable researchers to produce and validate this compound with a high degree of confidence.

Physicochemical Properties: An Insight-Driven Estimation

Comparative Analysis of Related Compounds

The electronic and structural contributions of the benzyl ether and nitro groups significantly influence the melting point and appearance of aromatic carboxylic acids. An analysis of related compounds provides a strong foundation for predicting these properties for our target molecule.

| Compound | Structure | Melting Point (°C) | Appearance |

| 3-Hydroxy-4-nitrobenzoic acid | A benzoic acid with a hydroxyl group at the 3-position and a nitro group at the 4-position. | 229-231[1] | Yellow to brown powder[1] |

| 3-Methyl-4-nitrobenzoic acid | A benzoic acid with a methyl group at the 3-position and a nitro group at the 4-position. | Not specified, but described as needles or off-white powder. | Needles or off-white powder[2] |

| 4-Nitrobenzoic acid | A benzoic acid with a nitro group at the 4-position. | 237[3] | Pale yellow solid[3] |

| 3-Benzyloxy-4-(4'-methylbenzoyl)-5-nitrobenzoic acid | A more complex derivative with a benzyloxy group. | 222-223[4] | Not specified |

| 3-Benzyloxy-4-methoxy-6-nitro-benzoic acid | A derivative with both benzyloxy and methoxy groups. | 213-214[5] | Not specified |

| 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | An isomeric derivative. | 183-184[6] | Not specified |

Table 1: Physicochemical Properties of Compounds Structurally Related to 3-(Benzyloxy)-4-nitrobenzoic acid.

Estimated Melting Point and Appearance

Based on the data from related compounds, the following properties are anticipated for 3-(Benzyloxy)-4-nitrobenzoic acid:

-

Appearance: The presence of the nitro group is expected to impart a color to the compound. Therefore, 3-(Benzyloxy)-4-nitrobenzoic acid is predicted to be a pale yellow to light brown crystalline solid . The unbenzylated precursor, 3-hydroxy-4-nitrobenzoic acid, is a yellow to brown powder[1]. The introduction of the benzyl group is unlikely to significantly alter the chromophore responsible for this color.

-

Melting Point: The melting point of 3-hydroxy-4-nitrobenzoic acid is 229-231 °C[1]. The introduction of the larger, non-polar benzyl group in place of the hydrogen of the hydroxyl group is expected to disrupt the intermolecular hydrogen bonding that is likely present in the parent compound, while also increasing the molecular weight and van der Waals forces. These competing effects make a precise prediction challenging. However, considering the melting points of other benzylated analogues, the melting point of 3-(Benzyloxy)-4-nitrobenzoic acid is estimated to be in the range of 190-210 °C .

Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid: A Proposed Protocol

The synthesis of 3-(Benzyloxy)-4-nitrobenzoic acid can be logically approached through a two-step process starting from commercially available 3-hydroxy-4-nitrobenzoic acid. This involves the protection of the phenolic hydroxyl group as a benzyl ether via a Williamson ether synthesis.

Synthetic Workflow

Figure 1: Proposed two-step synthesis of 3-(Benzyloxy)-4-nitrobenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(benzyloxy)-4-nitrobenzoate

-

Esterification: To a solution of 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-4-nitrobenzoate.

-

Benzylation: Dissolve the crude methyl 3-hydroxy-4-nitrobenzoate in dimethylformamide (DMF).

-

Add potassium carbonate (2 equivalents) and benzyl bromide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(benzyloxy)-4-nitrobenzoate.

Step 2: Hydrolysis to 3-(Benzyloxy)-4-nitrobenzoic acid

-

Dissolve the purified methyl 3-(benzyloxy)-4-nitrobenzoate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (3-4 equivalents).

-

Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-(Benzyloxy)-4-nitrobenzoic acid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-(Benzyloxy)-4-nitrobenzoic acid, a comprehensive characterization is essential.

Melting Point Determination

The melting point of the synthesized compound should be determined using a calibrated melting point apparatus. A sharp melting range close to the estimated value would be indicative of high purity.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons of both the benzoic acid and benzyl moieties, as well as a singlet for the benzylic methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the nitro group N-O stretching, and the C-O ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

This technical guide has provided a detailed, albeit estimated, profile of the physicochemical properties of 3-(Benzyloxy)-4-nitrobenzoic acid based on a thorough analysis of related compounds. The proposed synthetic and characterization protocols offer a reliable pathway for researchers to produce and validate this compound in a laboratory setting. The provided information is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities and synthetic methodologies.

References

-

PrepChem.com. Synthesis of 3-benzyloxy-4-(4'-methylbenzoyl)-5-nitrobenzoic acid. Available at: [Link]

-

PubChemLite. 3-(benzyloxy)-4-nitrobenzenecarboxylic acid (C14H11NO5). Available at: [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Available at: [Link]

-

LookChem. Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid. Available at: [Link]

-

PubChem. Methyl 3-(benzyloxy)-4-nitrobenzoate. Available at: [Link]

-

Chemsrc. CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Available at: [Link]

- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

PubChem. 3-Methyl-4-nitrobenzoic acid. Available at: [Link]

-

Wikipedia. 4-Nitrobenzoic acid. Available at: [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. Available at: [Link]

- Google Patents. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.

-

PubChem. 3-Hydroxy-4-nitrobenzoic acid. Available at: [Link]

-

Cheméo. Benzoic-acid-3-chloro-4-nitro.pdf. Available at: [Link]

-

NIST WebBook. Benzoic acid, 3-nitro-. Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-. Available at: [Link]

Sources

- 1. Methyl 3-(benzyloxy)-4-nitrobenzoate | C15H13NO5 | CID 15054012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Nitrobenzoic acid , Melting point standard , 62-23-7 - CookeChem [cookechem.com]

- 4. L08891.06 [thermofisher.com]

- 5. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

1H NMR and 13C NMR spectra of 3-(Benzyloxy)-4-nitrobenzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Benzyloxy)-4-nitrobenzoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel and intermediate compounds is a cornerstone of scientific rigor. 3-(Benzyloxy)-4-nitrobenzoic acid is a key aromatic building block, integrating a carboxylic acid, a nitro group, and a benzyl ether moiety. This substitution pattern creates a unique electronic environment, making it an interesting subject for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the precise molecular structure of organic compounds in solution.[1]

This technical guide provides a comprehensive, in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-(Benzyloxy)-4-nitrobenzoic acid. Moving beyond a simple presentation of data, this document explains the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and interpretations described herein are designed to serve as a self-validating system for confirming the compound's identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectra, a standardized atom numbering system is essential. The structure of 3-(Benzyloxy)-4-nitrobenzoic acid is presented below, with each unique carbon and proton position labeled. This convention will be used throughout the guide for all spectral assignments.

Caption: Experimental workflow for NMR spectral analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(Benzyloxy)-4-nitrobenzoic acid is predicted to show distinct signals corresponding to the carboxylic acid proton, the three aromatic protons on the main ring, the benzylic methylene protons, and the five protons of the benzyl group's phenyl ring. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating effect of the benzyloxy group, creates a highly dispersed and informative spectrum.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| H (COOH) | ~13.5 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears far downfield. [2][3]Its signal is often broad due to chemical exchange and hydrogen bonding. |

| H-2 | ~8.30 | Singlet (or narrow d) | 1H | This proton is ortho to the strongly electron-withdrawing carboxylic acid group. It has only a weak four-bond coupling to H-6, often appearing as a singlet. |

| H-5 | ~8.15 | Doublet | 1H | This proton is ortho to the very strong electron-withdrawing nitro group, leading to significant deshielding. [4]It is split into a doublet by its only neighbor, H-6 (³J ≈ 8-9 Hz). |

| H-6 | ~7.60 | Doublet | 1H | This proton is ortho to the benzyloxy group and is split into a doublet by its neighbor H-5 (³J ≈ 8-9 Hz). It appears at a relatively higher field compared to H-2 and H-5 due to the influence of the adjacent electron-donating oxygen. |

| H-8 (CH₂) | ~5.40 | Singlet | 2H | The methylene protons are adjacent to an oxygen atom and a benzene ring, placing their chemical shift in this characteristic region for benzyl ethers. [5][6]As there are no adjacent protons, the signal is a singlet. |

| H-10 to H-14 | ~7.35 - 7.50 | Multiplet | 5H | The five protons of the benzyl group's phenyl ring are not significantly affected by the substituents on the other ring. They typically appear as a complex, overlapping multiplet in the standard aromatic region. [5] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each of the 14 unique carbon atoms in the structure will give rise to a distinct singlet.

| Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C-7 (COOH) | ~166 | The carbonyl carbon of a carboxylic acid is highly deshielded due to the attached electronegative oxygen atoms and appears significantly downfield. [7][8] |

| C-3 (C-O) | ~155 | This carbon is attached to the electronegative ether oxygen, causing a strong downfield shift. |

| C-4 (C-NO₂) | ~150 | The carbon directly attached to the electron-withdrawing nitro group is strongly deshielded. The typical shift for the ipso-carbon in nitrobenzene is around 148 ppm. [4][9] |

| C-9 (ipso-C) | ~136 | The ipso-carbon of the benzyl group, attached to the CH₂. |

| C-1 | ~134 | The ipso-carbon attached to the carboxylic acid group. |

| C-12 (para-C) | ~129.5 | The para-carbon of the benzyl group ring. |

| C-10/C-14 (ortho-C) | ~129 | The ortho-carbons of the benzyl group ring. |

| C-11/C-13 (meta-C) | ~128.5 | The meta-carbons of the benzyl group ring. |

| C-5 | ~125 | This carbon is ortho to the nitro group and is expected to be deshielded, though less so than C-4. |

| C-2 | ~118 | This carbon is ortho to the carboxylic acid group. |

| C-6 | ~115 | This carbon is ortho to the benzyloxy group and meta to the nitro group. The electron-donating oxygen shields it, shifting it upfield relative to the other aromatic carbons. |

| C-8 (CH₂) | ~72 | The benzylic carbon is attached to an electronegative oxygen, shifting it downfield from typical sp³ carbons. |

Conclusion: A Self-Validating Spectroscopic Portrait

The combined analysis of the ¹H and ¹³C NMR spectra provides a robust and self-validating confirmation of the structure of 3-(Benzyloxy)-4-nitrobenzoic acid. The number of signals in each spectrum corresponds directly to the number of unique proton and carbon environments predicted from the molecular structure. Furthermore, the chemical shifts, integration values (in ¹H NMR), and splitting patterns are all consistent with the known electronic effects of the carboxylic acid, nitro, and benzyloxy functional groups.

This in-depth guide illustrates how a systematic approach to NMR spectral interpretation, grounded in the fundamental principles of chemical structure and electronic theory, is an indispensable tool for the modern chemical scientist. By understanding the causality behind the spectral data, researchers can confidently verify molecular structures, assess sample purity, and advance their work in drug discovery and materials science with the highest degree of scientific integrity.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

Navarrete, A., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 734-738. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 6. Benzyl methyl ether(538-86-3) 1H NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 9. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]

The Strategic Role of 3-(Benzyloxy)-4-nitrobenzoic Acid: A Core Intermediate in Modern Synthetic Chemistry

Introduction: A Molecule of Designed Reactivity

In the intricate landscape of pharmaceutical and fine chemical synthesis, the success of a multi-step sequence often hinges on the strategic design of its intermediates. 3-(Benzyloxy)-4-nitrobenzoic acid is a prime exemplar of such a molecule, engineered with a unique combination of functional groups that offer chemists orthogonal reactivity and robust control over synthetic outcomes. Its architecture, featuring a carboxylic acid, a nitro group, and a benzyl ether, is not a random assortment of functionalities. Instead, it represents a deliberate design that allows for selective transformations at different stages of a synthetic route.

The carboxylic acid provides a reliable handle for amide bond formation and esterification, fundamental reactions in the construction of biologically active molecules.[1][2] The nitro group, a powerful electron-withdrawing entity, can be readily and cleanly reduced to a primary amine—a critical functional group in a vast number of active pharmaceutical ingredients (APIs).[3] Crucially, the benzyl ether serves as a stable and reliable protecting group for a phenolic hydroxyl, preventing its unwanted reaction while other transformations are carried out.[4] This guide will provide an in-depth exploration of the synthesis, properties, and strategic applications of 3-(Benzyloxy)-4-nitrobenzoic acid, demonstrating its pivotal role as a versatile building block for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of 3-(Benzyloxy)-4-nitrobenzoic acid are confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Source |

| CAS Number | 17903-89-8 | [5] |

| Molecular Formula | C₁₄H₁₁NO₅ | [5] |

| Molecular Weight | 273.24 g/mol | [5] |

| Appearance | Likely a solid at room temperature | [5] |

| Solubility | Expected to have limited water solubility but moderate solubility in organic solvents | [5] |

While a complete, publicly available, and peer-reviewed set of spectra for this specific compound is elusive, data for closely related structures provide a strong basis for expected spectroscopic signatures. For instance, the methyl ester, 4-(benzyloxy)-3-nitrobenzoic acid methyl ester, has been characterized.[5] The key identifying signals would include:

-

¹H NMR: Aromatic protons on the benzoic acid core (typically 3H), aromatic protons of the benzyl group (5H), and a characteristic singlet for the benzylic methylene (-CH₂-) protons, expected around 5.0-5.4 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield.

-

¹³C NMR: Resonances for the carboxyl carbon, the aromatic carbons of both rings (with distinct shifts due to the electronic effects of the nitro and ether groups), and the benzylic carbon.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-O ether stretches.[6]

Synthesis of the Intermediate: A Strategic Protection Step

The most logical and widely practiced method for the synthesis of 3-(Benzyloxy)-4-nitrobenzoic acid is the protection of the phenolic hydroxyl group of its precursor, 3-hydroxy-4-nitrobenzoic acid, via a Williamson ether synthesis.[7][8] This reaction is a cornerstone of organic synthesis, forming an ether by the Sₙ2 reaction of an alkoxide with a primary alkyl halide.[9]

The causality behind this choice is clear: the phenolic proton is the most acidic proton after the carboxylic acid, making it susceptible to deprotonation by a suitable base. The resulting phenoxide is an excellent nucleophile that readily attacks an electrophilic benzyl source like benzyl bromide or benzyl chloride.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar nitroaromatic compounds.[4]

1. Deprotonation:

- To a solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or sodium hydride (NaH, 1.1 eq.).

- Rationale: Potassium carbonate is a mild, easily handled base suitable for large-scale work. NaH offers a more forceful, irreversible deprotonation. The choice of solvent ensures the solubility of the starting materials and the resulting phenoxide salt.

2. Benzylation:

- Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

- Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension.

- Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Rationale: Benzyl bromide is a highly effective primary alkyl halide for Sₙ2 reactions. Heating accelerates the rate of the Sₙ2 reaction.

3. Work-up and Purification:

- Cool the reaction mixture to room temperature and pour it into ice-water.

- Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to ensure the carboxylic acid is protonated.

- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

- Wash the solid with water and then a non-polar solvent like hexane to remove non-polar impurities.

- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 3-(Benzyloxy)-4-nitrobenzoic acid.

// Nodes SM [label="3-Hydroxy-4-nitrobenzoic\nAcid"]; Base [label="Base (e.g., K₂CO₃)\nin DMF", shape=ellipse, fillcolor="#FFFFFF"]; Phenoxide [label="Potassium 3-carboxy-6-nitrophenoxide\n(in situ)"]; BnBr [label="Benzyl Bromide", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="3-(Benzyloxy)-4-nitrobenzoic\nAcid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Acidic Work-up &\nRecrystallization", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> Phenoxide [label="Deprotonation", headlabel="1"]; Base -> Phenoxide [style=dashed]; Phenoxide -> Product [label="Sₙ2 Attack", headlabel="2"]; BnBr -> Product [style=dashed]; Product -> Purification [label="Isolation", headlabel="3"]; }

Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid via Williamson Ether Synthesis.

Core Synthetic Transformations: A Triad of Reactivity

The utility of 3-(Benzyloxy)-4-nitrobenzoic acid stems from the ability to selectively manipulate its three key functional groups.

Reduction of the Nitro Group

The conversion of the nitro group to an aniline is arguably the most critical transformation for this intermediate in pharmaceutical synthesis.[3] This opens the door to a plethora of subsequent reactions, including amide couplings, sulfonamide formations, and the construction of heterocyclic rings.

A variety of methods can achieve this reduction, with the choice depending on the presence of other sensitive functional groups in the molecule.[9][10]

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is a very clean and high-yielding method.[11] A significant consideration is that standard Pd/C hydrogenation will also cleave the benzyl ether protecting group (hydrogenolysis).[12] This can be a strategic advantage if simultaneous deprotection is desired. If only the nitro group is to be reduced, other methods are preferred.

-

Metal/Acid Reduction: Reagents like iron (Fe) powder in acetic acid or tin(II) chloride (SnCl₂) in ethanol/HCl are classic and highly effective methods.[9] SnCl₂ is particularly mild and known for its excellent chemoselectivity, often leaving other reducible groups like esters, nitriles, and even benzyl ethers intact.

Experimental Protocol: Selective Reduction to 3-(Benzyloxy)-4-aminobenzoic Acid

This protocol is based on the highly chemoselective SnCl₂ method.

1. Reaction Setup:

- In a round-bottom flask, dissolve 3-(Benzyloxy)-4-nitrobenzoic acid (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

- Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).

2. Reduction:

- Heat the mixture to reflux (typically 70-80 °C) and stir under an inert atmosphere (e.g., nitrogen).

- Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

3. Work-up and Isolation:

- After cooling, pour the reaction mixture into ice-water.

- Basify the solution to a pH of 7-8 with a base like aqueous sodium bicarbonate. This is crucial to precipitate tin salts and liberate the free amine.

- Extract the aqueous layer multiple times with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-(Benzyloxy)-4-aminobenzoic acid.

// Nodes Start [label="3-(Benzyloxy)-4-nitrobenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="3-(Benzyloxy)-4-aminobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenol [label="3-Hydroxy-4-nitrobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Amine [label="Nitro Reduction\n(e.g., SnCl₂/EtOH)"]; Start -> Amide [label="Amide Coupling\n(e.g., EDC, HATU)"]; Start -> Phenol [label="Hydrogenolysis\n(H₂, Pd/C)"]; }

Key synthetic transformations of the core intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a robust functional group for forming amide bonds, a linkage present in a vast number of drugs.[13] This is typically achieved using a coupling reagent to activate the carboxylic acid, which is then susceptible to nucleophilic attack by an amine.

Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base. This transformation can be performed before or after the reduction of the nitro group, providing significant flexibility in synthetic planning.

Deprotection of the Benzyl Ether

The benzyl group is a workhorse protecting group for alcohols and phenols due to its general stability to a wide range of acidic, basic, and oxidative/reductive conditions (excluding those that reduce the aromatic ring).[4] Its primary mode of removal is through catalytic hydrogenolysis.[12]

-

Catalytic Hydrogenolysis: Reacting the molecule with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleaves the C-O benzyl bond, liberating the free phenol and producing toluene as a byproduct. As mentioned, this reaction will simultaneously reduce a nitro group if one is present. This method is exceptionally clean and high-yielding.

Application in Drug Synthesis: The Case of Tyrosine Kinase Inhibitors

The true value of a synthetic intermediate is demonstrated in its application. The structural motif derived from 3-(Benzyloxy)-4-nitrobenzoic acid is found at the core of several important oncology drugs, particularly EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors like Gefitinib and Afatinib.[4][14][15]

The synthesis of these complex molecules often involves a convergent approach where different fragments are prepared and then joined. For instance, a common synthetic route to Gefitinib involves intermediates derived from 3-hydroxy-4-methoxybenzoic acid.[1] A parallel strategy using 3-hydroxy-4-nitrobenzoic acid as the starting point leverages the intermediate discussed herein. The sequence would typically involve:

-

Protection: Benzylation of 3-hydroxy-4-nitrobenzoic acid to form the key intermediate.

-

Reduction: Conversion of the nitro group to an amine.

-

Cyclization: Reaction of the resulting aminobenzoic acid derivative with formamidine acetate to construct the quinazolinone core.

-

Further Functionalization: Subsequent steps to install the aniline side-chain and other required moieties.

-

Deprotection: Final removal of the benzyl group to reveal the free hydroxyl group in the final API.

This strategy underscores the importance of the benzyl group as a protecting element, allowing for the construction of the heterocyclic core without interference from the reactive phenol.

Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be observed.

-

Hazard Classification: Harmful if swallowed, causes skin and serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7]

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

3-(Benzyloxy)-4-nitrobenzoic acid is a testament to the power of strategic molecular design in synthetic chemistry. It is not merely a precursor but a versatile platform, offering a pre-installed protecting group and two orthogonally reactive functional groups. The ability to selectively reduce the nitro group, form amide bonds at the carboxylic acid, and deprotect the phenol under specific conditions provides chemists with a high degree of control and flexibility. Its direct relevance to the synthesis of life-saving oncology drugs highlights its significance and ensures its continued importance as a core intermediate in the pharmaceutical and fine chemical industries.

References

-

A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan J. Chem. Retrieved from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. (n.d.). Retrieved from [Link]

-

Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

AFATINIB AND PREPARATION METHOD OF INTERMEDIATE THEREOF. (2014, November 20). WIPO Patentscope. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

-

3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Chemistry Stack Exchange. Retrieved from [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC - NIH. Retrieved from [Link]

-

4-(benzyloxy)-3-nitrobenzoic acid, methyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). NIH. Retrieved from [Link]

-

4-Benzyloxybenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

-

NITROBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Nitro Reduction. (n.d.). Common Conditions. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020, July 14). Bond University Research Portal. Retrieved from [Link]

-

A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. (2019, February 4). SyncSci Publishing. Retrieved from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. medkoo.com [medkoo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR [m.chemicalbook.com]

- 12. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Nitrobenzoic acid(121-92-6) 1H NMR [m.chemicalbook.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. rsc.org [rsc.org]

The Strategic Application of 3-(Benzyloxy)-4-nitrobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 3-(Benzyloxy)-4-nitrobenzoic acid, a strategically functionalized aromatic carboxylic acid, represents one such scaffold. Its unique arrangement of a carboxylic acid, a nitro group, and a benzyloxy moiety provides a rich platform for chemical elaboration, enabling access to a diverse range of molecular architectures with significant potential for biological activity.

This technical guide offers an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the applications of 3-(Benzyloxy)-4-nitrobenzoic acid in medicinal chemistry. We will delve into its role as a pivotal intermediate in the synthesis of targeted therapeutic agents, drawing upon established principles of bioisosterism and structure-activity relationship (SAR) studies from closely related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their quest for new medicines.

Core Molecular Attributes and Synthetic Accessibility

The therapeutic potential of any scaffold is intrinsically linked to its synthetic tractability. 3-(Benzyloxy)-4-nitrobenzoic acid is readily accessible through well-established synthetic transformations, making it an attractive starting point for medicinal chemistry campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of the core scaffold is presented below.

| Property | Value |

| IUPAC Name | 3-(Benzyloxy)-4-nitrobenzoic acid |

| Molecular Formula | C₁₄H₁₁NO₅ |

| Molecular Weight | 273.24 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Carboxylic Acid (-COOH), Nitro (-NO₂), Benzyl Ether (-OCH₂Ph) |

Protocol 1: Synthesis of 3-(Benzyloxy)-4-nitrobenzoic Acid

The most direct route to 3-(Benzyloxy)-4-nitrobenzoic acid involves the benzylation of the commercially available precursor, 3-hydroxy-4-nitrobenzoic acid. The hydroxyl group's nucleophilicity is exploited in a Williamson ether synthesis.

Rationale: The choice of a base, such as potassium carbonate (K₂CO₃), is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on benzyl bromide. An aprotic polar solvent like N,N-dimethylformamide (DMF) or acetone is ideal for this Sₙ2 reaction as it effectively solvates the cation without interfering with the nucleophile.

Step-by-Step Methodology:

-

Dissolution: To a stirred solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (1.5 eq).

-

Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-